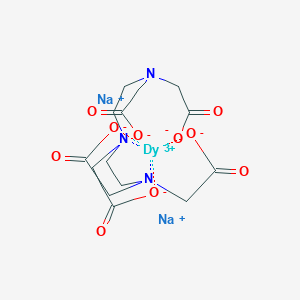

dysprosium DTPA

Description

Properties

CAS No. |

92923-41-6 |

|---|---|

Molecular Formula |

C14H18DyN3Na2O10 |

Molecular Weight |

596.79 g/mol |

IUPAC Name |

disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;dysprosium(3+) |

InChI |

InChI=1S/C14H23N3O10.Dy.2Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;+3;2*+1/p-5 |

InChI Key |

MOFPHFUGHSLAIR-UHFFFAOYSA-I |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Dy+3] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Dy+3] |

Synonyms |

Dy(DTPA)2- Dy-DTPA dysprosium DTPA |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Ligand Design for Dysprosium Dtpa and Its Derivatives

Precursor Synthesis Strategies for Diethylenetriaminepentaacetic Acid (DTPA)

The industrial and laboratory-scale synthesis of the DTPA ligand predominantly relies on two established methodologies: the chloroacetic acid method and the cyanide-based route. Each approach possesses distinct advantages and challenges in terms of reagent availability, reaction conditions, and product purity.

Chloroacetic Acid Methodologies for DTPA Synthesis

The chloroacetic acid method is a widely used approach for synthesizing DTPA and its salts. nih.gov This method involves the carboxymethylation of diethylenetriamine (B155796) (DETA) using chloroacetic acid in an alkaline medium. The general process begins by dissolving chloroacetic acid in deionized water, to which diethylenetriamine is added. Current time information in Bangalore, IN.mdpi.com The reaction is highly exothermic and requires careful temperature control, often maintained between -20°C and 30°C in the initial stages. Current time information in Bangalore, IN.

A strong base, typically sodium hydroxide (B78521), is then added incrementally. A portion of the sodium hydroxide is added slowly while maintaining the low temperature, followed by the remainder of the base at a slightly elevated temperature, for instance, between 30°C and 60°C. Current time information in Bangalore, IN.mdpi.com This staged addition and temperature control are crucial for managing the reaction's exothermicity and optimizing the yield. Current time information in Bangalore, IN. The final step involves adjusting the pH of the reaction mixture to approximately 11.5 to ensure the complete formation of the pentasodium salt of DTPA (DTPA-5Na), which is then isolated. nih.govCurrent time information in Bangalore, IN. While this process is relatively straightforward and utilizes readily available raw materials, a significant drawback is the formation of a large amount of sodium chloride as a byproduct, which may necessitate further purification steps. capes.gov.br

| Reactants | Key Reaction Conditions | Product | Reference |

| Diethylenetriamine (DETA), Chloroacetic Acid, Sodium Hydroxide | Staged addition of NaOH, Temperature control (-20°C to 60°C), Alkaline pH (around 11.5) | Diethylenetriaminepentaacetic acid (DTPA) or its sodium salt | nih.govCurrent time information in Bangalore, IN.mdpi.com |

Cyanide-Based Routes in DTPA Ligand Preparation

An alternative to the chloroacetic acid method is the cyanide-based route, which utilizes diethylenetriamine, formaldehyde (B43269), and a cyanide source, such as sodium cyanide. Current time information in Bangalore, IN.google.com This method, often referred to as the Strecker synthesis, involves the reaction of the amine with formaldehyde and cyanide to form aminonitrile intermediates, which are subsequently hydrolyzed to the corresponding carboxylic acids. This process can be a one-step synthesis of the DTPA sodium salt, which is then acidified and crystallized to yield solid DTPA. google.com

The primary advantage of the cyanide-based route is its potential for lower cost and good product quality without the coproduction of sodium chloride. Current time information in Bangalore, IN. However, the extreme toxicity of the cyanide raw materials presents significant handling, safety, and waste management challenges, making it a less favored method in many contexts. nih.govCurrent time information in Bangalore, IN.

| Reactants | Key Features | Product | Reference |

| Diethylenetriamine (DETA), Formaldehyde, Sodium Cyanide | Use of highly toxic cyanide, Avoids sodium chloride byproduct | Diethylenetriaminepentaacetic acid (DTPA) | Current time information in Bangalore, IN.google.com |

Complexation Strategies for Dysprosium(III)-DTPA Formation

Once the DTPA ligand has been synthesized, the next critical step is the formation of the stable complex with the dysprosium(III) ion. This is typically achieved through direct chelation in an aqueous solution.

Direct Chelation Mechanisms and Reaction Conditions

The formation of the Dysprosium(III)-DTPA complex, often denoted as [Dy(DTPA)]2-, occurs through the coordination of the dysprosium ion by the donor atoms of the DTPA ligand. DTPA is an octadentate ligand, meaning it can form up to eight coordination bonds with a metal ion through its three nitrogen atoms and five carboxylate oxygen atoms. nih.gov This multidentate nature results in a highly stable complex.

The synthesis is generally straightforward and involves reacting a dysprosium(III) salt, such as dysprosium(III) chloride (DyCl3) or dysprosium(III) oxide (Dy2O3), with DTPA in an aqueous solution. googleapis.com The reaction mixture is typically stirred, and if necessary, heated to ensure the completion of the complexation reaction. googleapis.com The pH of the solution is a critical parameter and is adjusted to be within a range that ensures both the solubility of the components and the stability of the final complex. For instance, DTPA itself has poor solubility below a pH of 3.6, which necessitates the use of buffers like lactic acid in some processes. googleapis.com The resulting complex solution can then be used directly or the complex can be isolated as a solid salt.

Advanced Synthetic Approaches for Dysprosium DTPA Derivatives

Research into advanced applications of lanthanide complexes, particularly in biomedical imaging, has driven the development of synthetic approaches for Dysprosium-DTPA derivatives. These derivatives are designed to enhance specific properties, such as relaxivity in Magnetic Resonance Imaging (MRI). nih.gov

One advanced approach involves the synthesis of DTPA bisamide derivatives. These are created by reacting DTPA bisanhydride with a primary amine. nih.gov This reaction leads to the formation of amide bonds, modifying the structure of the DTPA backbone. For example, derivatives such as Dy-DTPA-bisamide (Dy(DTPA-BA)) and Dy-DTPA-bisethylamide (Dy(DTPA-BEA)) have been synthesized and studied. nih.gov These modifications can influence the water exchange rate (τM) of the complex, which is a key parameter affecting transverse relaxivity (T2) in high-field MRI. nih.gov The synthesis starts with the formation of DTPA bisanhydride from DTPA and acetic anhydride (B1165640). umons.ac.beiaea.org This anhydride is then reacted with the desired amine to yield the bisamide ligand, which is subsequently complexed with dysprosium(III). umons.ac.be

Another advanced strategy involves creating dysprosium-doped nanoparticles. For instance, dysprosium-doped carbon dots have been synthesized using a one-pot method with dysprosium chloride hexahydrate and citric acid as precursors. polito.it These nanostructures encapsulate the dysprosium ion within a larger assembly, which can be further functionalized for theranostic applications. polito.it

Ligand Functionalization and Conjugation Techniques for Dysprosium DTPA Analogs

For applications such as targeted drug delivery or molecular imaging, the Dy-DTPA complex must be attached to a larger biomolecule, like an antibody, peptide, or oligonucleotide. This requires the DTPA ligand to be bifunctional, possessing both the strong chelating moiety for the dysprosium ion and a reactive group for conjugation.

A common technique for creating bifunctional DTPA involves the use of DTPA bisanhydride. biopharminternational.com This reactive intermediate can be coupled with a nucleophilic group (typically an amine) on a biomolecule or a linker molecule. The reaction of an amine with DTPA bisanhydride opens the anhydride rings to form stable amide linkages. biopharminternational.combiosyn.com This creates a covalent bond between the DTPA chelator and the target molecule. The reaction can be controlled to produce mono-amides, although mixtures with bis-amides can form. nih.gov

For example, DTPA bisanhydride can be reacted with aminocyclodextrins to create ligands that, upon complexation with Dy(III), act as chiral NMR shift reagents. nih.gov In another application, monoclonal antibodies can be conjugated to DTPA by reacting the amine groups on the antibody with DTPA bisanhydride. google.combiopharminternational.com The resulting antibody-DTPA conjugate is then radiolabeled by introducing a radioactive metal ion. Activated esters and isothiocyanates are other examples of reactive derivatives used to conjugate DTPA to biomolecules. google.com These conjugation strategies are crucial for the development of targeted diagnostic and therapeutic agents based on the Dysprosium-DTPA platform.

| Functionalization Strategy | Key Reagents | Purpose | Reference |

| Amide formation via bisanhydride | DTPA bisanhydride, Amines (on biomolecules or linkers) | Covalent attachment to biomolecules for targeted delivery or imaging. | nih.govbiopharminternational.com |

| Thiol-reactive coupling | Maleimide-functionalized DTPA, Thiol-containing biomolecules | Site-specific conjugation to cysteine residues in proteins. | biopharminternational.com |

| Carbodiimide chemistry | DTPA, EDC, NHS-esters, Amines | Activation of carboxyl groups for reaction with amines. | nih.gov |

Synthesis of DTPA Bisamide Derivatives

The synthesis of DTPA (diethylenetriaminepentaacetic acid) bisamide derivatives is a foundational method for creating ligands that can effectively chelate dysprosium ions. This process typically begins with the formation of DTPA bisanhydride from DTPA and a dehydrating agent like acetic anhydride. umons.ac.be The resulting bisanhydride is then reacted with a desired amine to form the bisamide derivative. medibeacon.com

A variety of amines can be utilized in this reaction, leading to a diverse range of DTPA bisamide ligands with different properties. For instance, DTPA bisamide derivatives have been synthesized using p-toluidine, 6-aminocoumarin, 1-naphthalene methylamine, and 4-ethynylaniline. nih.gov The choice of amine influences the electronic and photophysical properties of the final dysprosium complex. umons.ac.be The general synthetic scheme involves reacting DTPA-bis(anhydride) with the selected amine, followed by complexation with a dysprosium salt, often dysprosium(III) chloride or oxide, in an aqueous solution. medibeacon.comresearchgate.net

The reaction conditions, such as solvent and temperature, are crucial for achieving good yields and purity. For example, the reaction of DTPA bisanhydride with diethanolamine (B148213) in dimethylformamide (DMF) at 80°C yields the corresponding DTPA-bis(diethanolamide) derivative. iaea.org

Table 1: Examples of Synthesized Dysprosium DTPA Bisamide Derivatives

| Derivative Name | Amine Used | Key Feature/Application | Reference |

|---|---|---|---|

| Dy-DTPA-BTolA | p-Toluidine | Studied for magnetic and optical properties | umons.ac.benih.gov |

| Dy-DTPA-BCoumA | 6-Aminocoumarin | Bimodal imaging potential | umons.ac.benih.gov |

| Dy-DTPA-BNaphA | 1-Naphthalene methylamine | Bimodal imaging potential | umons.ac.benih.gov |

| Dy-DTPA-BEthA | 4-Ethynylaniline | High transverse relaxivity | umons.ac.benih.gov |

| Dy-DTPA-BC12PheA | p-Dodecylaniline | Forms micelles, bimodal imaging | umons.ac.benih.gov |

Covalent Attachment to Macromolecular Scaffolds (e.g., Dextrans, Dendrimers)

To enhance the properties of dysprosium DTPA, such as its intravascular residence time, it can be covalently attached to macromolecular scaffolds like dextrans and dendrimers. researchgate.netnih.gov

Dextrans: The attachment of DTPA to dextran (B179266) can be achieved through various methods. One common approach is the mixed anhydride method. researchgate.netepo.org This involves activating the carboxylic acid groups of DTPA with a reagent like isobutyl chloroformate, followed by reaction with amino-terminated dextran. epo.org Another method involves first introducing amine groups onto the dextran backbone, for example by reacting carboxymethylated dextran with ethylenediamine, and then coupling DTPA to these amino groups using DTPA bisanhydride or other coupling agents. nih.gov The resulting Dy(DTPA-amide-dextran) conjugate has been shown to induce a larger 23Na NMR shift compared to Dy(DTPA) alone. nih.gov

Dendrimers: Dendrimers, with their well-defined, branched architecture, offer a polyvalent scaffold for attaching multiple DTPA molecules. google.comgoogle.com A frequently used method for attaching DTPA to dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, is through the reaction of the dendrimer's surface amine groups with the isothiocyanate derivative of DTPA (DTPA-NCS). google.comnih.gov This creates stable thiourea (B124793) linkages. nih.gov The high number of DTPA chelates on the dendrimer surface allows for a high concentration of dysprosium ions to be carried by a single macromolecule. google.com

Nanoparticle Surface Functionalization with DTPA for Dysprosium Complexation

Functionalizing the surface of nanoparticles with DTPA is a strategy to create platforms for dysprosium complexation, often for imaging applications. rsc.orgdovepress.com This surface modification is crucial to render hydrophobic nanoparticles dispersible in aqueous solutions and to provide sites for binding dysprosium. rsc.org

One approach involves using DTPA or its derivatives during the synthesis of the nanoparticles. For instance, including DTPA in a solvothermal synthesis can result in nanoparticles with free carboxylic groups on the surface, which are well-dispersed in water and ready for biomolecule conjugation. rsc.org

Alternatively, pre-synthesized nanoparticles can be functionalized in a post-synthesis modification step. encyclopedia.pub This can involve ligand exchange, where the original hydrophobic ligands on the nanoparticle surface are replaced with DTPA-containing ligands. Another method is to coat the nanoparticles with a material that can be subsequently functionalized with DTPA. For example, silica (B1680970) coating can provide a surface that is amenable to further modification. encyclopedia.pub Iron oxide nanoparticles have been functionalized with DTPA for the magnetic extraction and separation of lanthanide ions, including dysprosium, from aqueous solutions. mdpi.com

Methodological Aspects of Purification and Isolation of Dysprosium DTPA Complexes

The purification and isolation of dysprosium DTPA complexes are critical steps to ensure the final product is free from unreacted starting materials, byproducts, and unbound dysprosium ions. The choice of purification method depends on the nature of the complex.

For smaller, unbound dysprosium DTPA complexes and their derivatives, purification can often be achieved through precipitation . For example, after synthesis, the reaction mixture can be poured into a solvent in which the product is insoluble, such as acetone (B3395972) or diethyl ether, causing the complex to precipitate out. iaea.org The pH of the solution can also be adjusted to induce precipitation. iaea.org

For macromolecular conjugates, such as those with dextrans or dendrimers, dialysis is a widely used purification technique. researchgate.netnih.gov Using a membrane with an appropriate molecular weight cutoff allows for the removal of small molecules like unreacted DTPA and salts, while retaining the large macromolecular complex. nih.gov

Chromatography is another powerful purification method. google.com Techniques like high-performance liquid chromatography (HPLC) can be used to separate and isolate highly pure fractions of the desired complex. researchgate.net This is particularly useful for separating different species of metallofullerenes containing dysprosium. researchgate.net For some applications, a final purification step of the isolated complex salt is performed as a safety measure. googleapis.com

Table 2: Purification Methods for Dysprosium DTPA Complexes

| Purification Method | Principle | Application Example | Reference |

|---|---|---|---|

| Precipitation | Differential solubility | Isolating DTPA-bisamide derivatives by adding an anti-solvent | iaea.org |

| Dialysis | Size exclusion | Purifying DTPA-dendrimer conjugates from small molecule impurities | researchgate.netnih.gov |

| Chromatography (HPLC) | Differential partitioning | Separating and isolating dysprosium endohedral metallofullerenes | researchgate.net |

Iii. Coordination Chemistry and Structural Elucidation of Dysprosium Dtpa Complexes

Ligand Denticity and Coordination Sphere Investigations of Dysprosium(III) in DTPA

Diethylenetriaminepentaacetic acid (DTPA) is a versatile octadentate ligand, possessing three nitrogen atoms and five carboxylate groups that can coordinate to a metal ion. nii.ac.jpwikipedia.org For large metal ions like the lanthanides, which typically exhibit coordination numbers of 8 or 9, DTPA is capable of forming highly stable complexes. wikipedia.org

In the case of the dysprosium(III)-DTPA complex, [Dy(DTPA)]²⁻, the DTPA ligand wraps around the metal ion, utilizing its three amine nitrogens and five carboxylate oxygens as donor atoms. nii.ac.jp This octadentate binding mode is common for lanthanide-DTPA complexes. acs.orgacs.org However, the coordination sphere of the dysprosium(III) ion in this complex is typically not saturated by the ligand alone. Experimental evidence from various techniques, including NMR and fluorescence lifetime studies, indicates the presence of one water molecule in the inner coordination sphere of the lanthanide ion in Ln-DTPA complexes in aqueous solution. nii.ac.jpcapes.gov.br This results in a nine-coordinate dysprosium(III) center. nii.ac.jp The coordination polyhedron can be described as a distorted tricapped trigonal prism or a monocapped square antiprism. acs.org

Studies on various Ln-DTPA complexes suggest that the inner coordination sphere, consisting of the octadentate DTPA ligand and one water molecule, is generally isostructural across the lanthanide series. nii.ac.jp The formation of these stable chelates involves the creation of multiple five-membered rings, which enhances the thermodynamic stability of the complex. wikipedia.org

Hydration State and Water Exchange Dynamics in Dysprosium DTPA Complexes

The presence and dynamics of a coordinated water molecule are critical features of dysprosium DTPA complexes, influencing their relaxivity properties in MRI applications. nih.govnih.gov

The rate of exchange (kex) of the inner-sphere water molecule with the bulk solvent is a key parameter. This rate can be determined using techniques like ¹⁷O NMR spectroscopy. nih.govnih.gov For the [Dy(DTPA)]²⁻ complex and its derivatives, the water exchange rate is a crucial factor in determining their efficacy as T2 relaxation agents. nih.govnih.gov

The modification of the DTPA ligand, for instance by converting the terminal carboxylate groups to amides (as in DTPA-bisamides), significantly impacts the water exchange kinetics. Generally, these modifications lead to a slower water exchange rate compared to the parent [Dy(DTPA)]²⁻ complex. nih.gov This slowing of the water exchange has been shown to be beneficial for the performance of dysprosium-based contrast agents at high magnetic fields. nih.govnih.gov

Table 1: Water Exchange Kinetic Parameters for Selected Dysprosium(III) Complexes

| Compound | kex²⁹⁸ (s⁻¹) | τM³¹⁰ (ns) | Reference |

|---|---|---|---|

| [Dy(DTPA)]²⁻ | - | < 100 | nih.gov |

| [Dy(DTPA-BA)]⁻ | - | > 100 | nih.gov |

| [Dy(DTPA-BEA)]⁻ | - | > 100 | nih.gov |

| [Dy(DTPA-BMA)] | - | - | acs.org |

kex²⁹⁸: Water exchange rate at 298 K. τM³¹⁰: Water residence time at 310 K. DTPA-BA: DTPA-bisamide. DTPA-BEA: DTPA-bisethylamide. DTPA-BMA: DTPA-bis(methylamide).

The water residence time (τM), the inverse of the water exchange rate (τM = 1/kex), is directly influenced by the steric and electronic properties of the coordination environment. acs.org For lanthanide complexes, including those with dysprosium, a more sterically crowded environment around the water binding site generally leads to a longer water residence time. acs.org

In DTPA-bisamide derivatives, the replacement of the carboxylate groups with amide functionalities alters the charge and steric bulk of the ligand, leading to a slower water exchange. nih.gov Studies on a series of lanthanide complexes with DTPA-bis(methylamide) (DTPA-BMA) have shown a significant change in the water exchange rate across the lanthanide series, which is attributed to a change in the exchange mechanism from interchange for earlier lanthanides to a dissociative mechanism for later ones, including dysprosium. acs.org This highlights the sensitivity of water exchange dynamics to subtle changes in the coordination sphere. acs.org

Kinetic Parameters of Water Exchange (kex)

Thermodynamic and Kinetic Chelate Stability Studies of Dysprosium DTPA

The stability of the dysprosium-DTPA chelate is paramount, particularly in biological applications, to prevent the release of the potentially toxic free Dy³⁺ ion. umons.ac.beresearchgate.net Stability is considered in terms of both thermodynamics (the strength of the metal-ligand bond) and kinetics (the rate at which the complex dissociates).

The thermodynamic stability of lanthanide-DTPA complexes is exceptionally high, a consequence of the chelate effect where the octadentate ligand forms multiple stable chelate rings with the metal ion. wikipedia.orgresearchgate.net The stability constants (log K) for Ln-DTPA complexes generally increase across the lanthanide series. wikipedia.org This trend is attributed to the lanthanide contraction, where the decreasing ionic radius of the Ln³⁺ ions from La³⁺ to Lu³⁺ leads to a stronger electrostatic interaction with the ligand. wikipedia.orgnih.gov

Kinetic inertness refers to the resistance of a complex to ligand substitution or dissociation. umons.ac.becapes.gov.br While thermodynamically stable, the dissociation of lanthanide-DTPA complexes can be catalyzed by acid or other metal ions. capes.gov.br The ligand exchange dynamics for these complexes can be complex, often involving protonated intermediates. osti.gov

Factors Influencing Chelate Stability Series

Structural Isomerism and Polymorphism in Dysprosium DTPA Derivatives

The structural versatility of dysprosium(III) complexes with diethylenetriaminepentaacetic acid (DTPA) and its derivatives gives rise to various forms of isomerism and polymorphism. These phenomena are critical as they can influence the physicochemical properties and applications of the complexes.

Structural Isomerism Isomers are compounds that share the same molecular formula but have different arrangements of atoms. libretexts.org In the context of dysprosium DTPA complexes, isomerism can arise from the arrangement of the multidentate DTPA ligand around the central Dy(III) ion.

Studies on cyclic derivatives of DTPA complexed with lanthanide ions, including dysprosium, reveal the presence of various isomers in solution. acs.org The cyclic nature of these ligands, as opposed to the more flexible acyclic DTPA, restricts the possible conformations, leading to a lower number of observable isomers. acs.orgcapes.gov.br For example, research using variable-temperature 1H and 13C NMR on lanthanide complexes with the cyclic ligand cy(DTPA-EN) identified two rapidly interconverting isomers in solution. A related but larger cyclic ligand, cy(DTPA-EN-DTPA-EN), was found to exist in four different isomeric forms. capes.gov.br These isomers can undergo exchange processes, some of which are rapid and occur without the ligand detaching from the dysprosium ion, while others are slower and require decoordination to interconvert. capes.gov.br

The existence of isomers is a key feature of coordination compounds, where different spatial arrangements of ligands around a central metal ion lead to distinct chemical entities with potentially different properties. libretexts.org

Table 1: Isomerism in Cyclic Dysprosium DTPA Derivatives

| Ligand | Number of Isomers Observed in Solution | Interconversion Dynamics |

|---|---|---|

| cy(DTPA-EN) | 2 | Rapidly interconverting capes.gov.br |

Polymorphism Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. An investigation into the solid-state properties of Dysprosium Diethylenetriaminepentaacetic Acid Bis(methylamide) (DyDTPA-BMA), a neutral derivative of Dy-DTPA, has confirmed its polymorphic nature. researchgate.net The different polymorphs of DyDTPA-BMA have been characterized using techniques such as Infrared (IR) and Raman spectroscopy, powder X-ray diffraction (PXRD), and differential scanning calorimetry/thermogravimetric analysis (DSC/TGA). researchgate.net These distinct crystalline forms can exhibit different physical properties, including solubility and stability. researchgate.net

Impact of Coordination Environment on Electronic Structure of Dysprosium(III)

The electronic structure of the dysprosium(III) ion, characterized by its 4f electrons and an asymmetric ⁶H₁₅/₂ ground state, is highly sensitive to its immediate coordination environment. umons.ac.be The ligands surrounding the Dy(III) ion create a crystal field that lifts the degeneracy of the 4f orbitals, influencing the complex's magnetic and spectroscopic properties.

The DTPA ligand is typically octadentate, meaning it can bind to the metal ion through eight donor atoms (three nitrogen atoms and five carboxylate oxygen atoms). However, lanthanide ions, including Dy(III), often exhibit a coordination number of nine in their DTPA complexes. unife.it This nine-coordinate environment is generally achieved by the inclusion of a single water molecule in the inner coordination sphere along with the DTPA ligand. acs.org This coordination geometry is often a distorted capped square antiprism or a tricapped trigonal prism. d-nb.info

The nature of the donor atoms (hard oxygen vs. softer nitrogen) in the DTPA ligand influences the electronic interactions with the Dy(III) ion. Studies comparing lanthanide and actinide complexes of DTPA have highlighted that contractions in metal-nitrogen bond lengths can be observed, while metal-oxygen bond lengths remain more consistent, indicating subtle differences in electronic interactions based on the donor atom. inl.gov

This coordination environment directly impacts the complex's properties:

Magnetic Properties: The asymmetric electronic ground state of Dy(III) is a key factor in the magnetic behavior of its complexes. umons.ac.be Dysprosium is paramagnetic, and its complexes can induce significant changes in the magnetic relaxation of nearby nuclei, a property exploited in Magnetic Resonance Imaging (MRI). aps.orgaps.orgnih.gov The specific coordination geometry and the presence of a bound water molecule influence the relaxivity of Dy-DTPA complexes. umons.ac.be The large static magnetic moment of Dy(III) at high magnetic fields gives rise to a "Curie relaxation" mechanism, which contributes to the longitudinal nuclear proton relaxation. cardiff.ac.uk

Spectroscopic Properties: The crystal field created by the DTPA ligand and the coordinated water molecule splits the electronic energy levels of the Dy(III) ion. This is observable in the complex's absorption and emission spectra. umons.ac.be Dy(III) complexes can exhibit luminescence, with characteristic emission bands corresponding to electronic transitions such as ⁴F₉/₂ → ⁶H₁₅/₂ (magnetic dipole transition) and ⁴F₉/₂ → ⁶H₁₃/₂ (electric dipole transition). researchgate.netucj.org.ua The intensity and specific wavelengths of these emissions are sensitive to the symmetry of the coordination site and the presence of quenching species like water molecules in the inner sphere. researchgate.netucj.org.ua Spectroscopic analysis of Dy-DTPA derivatives reveals absorption bands corresponding to the electronic transitions of the ligand, which are essential for sensitizing the Dy(III) luminescence. umons.ac.be

| Electronic Absorption | Ligand structure (e.g., aromatic groups on DTPA derivatives). umons.ac.be | Ligand-based π→π* transitions observed in the UV region. umons.ac.be |

Iv. Magnetic Properties and Relaxivity Mechanisms of Dysprosium Dtpa

Paramagnetic Mechanisms of Dysprosium(III) in DTPA Complexes

The paramagnetic effects of the Dy(III) ion when chelated by DTPA are the foundation of its function as a T2 contrast agent. The interaction between the unpaired electrons of the dysprosium ion and the surrounding water protons is governed by several mechanisms, which become particularly dominant at high magnetic fields.

Curie spin relaxation is a key mechanism contributing to the transverse relaxivity (r2) of Dy(III) complexes, especially at high magnetic field strengths. semanticscholar.org This relaxation pathway arises from the static magnetic field generated by the thermally averaged magnetic moment of the paramagnetic ion, known as the Curie spin. ismrm.orgismrm.org According to Curie's law, the alignment of paramagnetic ions, and thus the magnitude of the Curie spin, increases with the strength of the external magnetic field and with decreasing temperature. semanticscholar.orgismrm.org

The contribution of Curie spin relaxation to the transverse relaxation rate (R2) shows a characteristic quadratic dependence on the magnetic field strength (B₀). ismrm.orgismrm.org This means that as the magnetic field of the MRI scanner increases, the efficiency of Dy-DTPA as a T2 agent is significantly enhanced. semanticscholar.org This is in contrast to the behavior of many Gd(III)-based agents, whose longitudinal relaxivity (r1) tends to decrease at higher fields. ismrm.org The Curie spin mechanism is particularly effective for lanthanide ions like dysprosium(III) that have a high magnetic moment and a very short electronic relaxation time. semanticscholar.orgismrm.org Studies on various Dy-DTPA derivatives have confirmed that Curie relaxation is clearly observable at magnetic fields above 2.4 T. umons.ac.be

The electronic relaxation time (τs) of a paramagnetic ion is a critical parameter that dictates its efficiency in enhancing the relaxation of nearby nuclear spins. Dysprosium(III) is characterized by a very short electronic relaxation time, typically less than 1 picosecond. unimi.itradiologykey.com This rapid fluctuation of the electron spin limits the effectiveness of the dipole-dipole interactions described by the Solomon-Bloembergen-Morgan (SBM) theory, which are the primary source of T1 relaxation for gadolinium(III) complexes. semanticscholar.orgunimi.it Consequently, Dy(III) complexes are generally poor T1 relaxation agents. radiologykey.com

However, this short electronic relaxation time is a prerequisite for the dominance of the Curie spin mechanism in T2 relaxation. semanticscholar.orgismrm.org Because the electron spin reorients so quickly, its direct fluctuating dipolar field is averaged out too rapidly to be effective for T1 relaxation. radiologykey.com Instead, the static component of the electronic spin, the Curie spin, becomes the dominant influence on transverse relaxation at high fields. core.ac.uk The interplay between the short electronic relaxation time and the large magnetic moment of Dy(III) makes its complexes, such as Dy-DTPA, highly selective T2 agents. ismrm.org

The following table displays the fluorine T1 and T2 relaxation times for a dysprosium-containing complex (Dy-PGL-F), illustrating the effect of the paramagnetic center on nuclear relaxation.

| Complex | Concentration (mM) | T1 (ms) | T2 (ms) |

| Dy-PGL-F (7b) | 1.3 | 206.6 | 77.3 |

| Data sourced from a study on fluorinated paramagnetic contrast agents. The results are logical considering the known paramagnetic effect of the dysprosium ion. mdpi.com |

The large magnetic moment of the Dy(III) ion (µeff ≈ 10.6 µB) endows Dy-DTPA complexes with a high magnetic susceptibility. tandfonline.com When a solution containing Dy-DTPA is placed in an external magnetic field, the complex induces significant local magnetic field inhomogeneities. radiologykey.com This phenomenon, known as bulk magnetic susceptibility (BMS), is a major contributor to T2 and particularly T2* (T2-star) relaxation. tandfonline.comismrm.org

When Dy-DTPA is compartmentalized, for instance within the vasculature, it creates a difference in magnetic susceptibility between the compartment and the surrounding tissue. nih.gov This susceptibility difference generates microscopic magnetic field gradients that cause protons diffusing through these gradients to dephase rapidly, leading to a pronounced shortening of T2 and T2. radiologykey.comnih.gov The magnitude of this effect is proportional to the concentration of the Dy-DTPA complex and the square of its effective magnetic moment. tandfonline.comnih.gov This mechanism is particularly effective for generating contrast in gradient-echo (GRE) MRI sequences, which are highly sensitive to T2 effects. nih.gov Experiments using polystyrene microspheres in a Dy-DTPA solution have demonstrated that this susceptibility-induced relaxation can be quantitatively explained and depends on factors like compartment size and agent concentration. nih.govmri-q.com

Electronic Relaxation Times and Their Influence on Proton Relaxation

Theoretical Models of Relaxivity Enhancement

Inner-sphere relaxation refers to the relaxation enhancement of water molecules that are directly coordinated to the paramagnetic Dy(III) ion. nih.govmriquestions.com The effectiveness of this mechanism is described by the Solomon-Bloembergen-Morgan (SBM) equations, which incorporate several key parameters. rsc.orgmdpi.com These include:

q: The number of water molecules in the inner coordination sphere. mdpi.com

τm: The residence lifetime of these coordinated water molecules. ismrm.orgmdpi.com

r: The distance between the metal ion and the protons of the bound water. nih.gov

In Dy(III) complexes, the inner-sphere contribution to transverse relaxivity is significantly influenced by the Curie spin mechanism and is modulated by the water residence time (τm). ismrm.orgumons.ac.be Studies have shown that for Dy-DTPA derivatives, modifying the ligand structure to alter τm can have a substantial impact on transverse relaxivity. For instance, bisamide derivatives of Dy-DTPA exhibit slower water exchange compared to Dy(DTPA)2-, leading to a more than seven-fold increase in transverse relaxivity at 18.8 T. umons.ac.be This indicates that a relatively long but not excessive τm (on the order of 100 ns to 1 µs) is optimal for maximizing the inner-sphere T2 relaxation effect in Dy-complexes. ismrm.orgumons.ac.be The slow exchange of water molecules in the inner sphere of dysprosium has been cited as a reason for its increased efficiency in transverse relaxivity. mdpi.com

The table below shows the transverse relaxivities (r2) and water exchange lifetimes (τm) for Dy(DTPA)²⁻ and a derivative, highlighting the impact of molecular structure on these parameters.

| Compound | r2 at 18.8 T, 310 K (s⁻¹mM⁻¹) | τm at 310 K (ns) |

| Dy(DTPA)²⁻ | ~2 | 25 |

| Dy(DTPA-BEA) | ~16 | 120 |

| Data adapted from a study on Dy-DTPA derivatives as relaxation agents for very high field MRI. umons.ac.be |

Outer-sphere relaxation describes the relaxation enhancement of water molecules that are not directly coordinated to the Dy(III) ion but are in its vicinity, including second-sphere and diffusing bulk water molecules. nih.govmriquestions.com This mechanism is driven by the fluctuating dipolar interactions that occur as water molecules diffuse translationally near the paramagnetic complex. mri-q.commdpi.com

The theoretical model for outer-sphere relaxation, originally developed by Ayant and Freed, treats the complex and water molecules as hard spheres. mdpi.com The key parameters in this model are:

D: The relative diffusion coefficient of the water molecules and the complex. mri-q.com

a: The distance of closest approach between the complex and the outer-sphere water molecules. mri-q.com

Second Coordination Sphere Interactions and Their Academic Relevance

The immediate chemical environment of the dysprosium ion is defined by the primary coordination sphere, which for Dy-DTPA includes the donor atoms of the DTPA ligand and typically one coordinated water molecule. acs.org Beyond this, the second coordination sphere—comprising solvent molecules (water), counter-ions, and parts of the ligand that are not directly bonded to the metal ion—plays a crucial role. nih.govrsc.org These secondary interactions, which include hydrogen bonding, electrostatic forces, and hydrophobic effects, create a distinct microenvironment around the complex. nih.gov

Water Proton Relaxation Studies in Dysprosium DTPA Systems

Water proton relaxation studies are fundamental to characterizing the efficacy of a potential MRI contrast agent. For dysprosium complexes, these studies focus on quantifying the increase in the relaxation rates (1/T1 and 1/T2) of surrounding water protons. The efficacy is expressed as relaxivity (r1 or r2), which is the enhancement of the relaxation rate normalized to a 1 mM concentration of the paramagnetic ion. mdpi.com

Dysprosium(III) is characterized by a high magnetic moment and a short electronic relaxation time, which makes its complexes highly effective T2 relaxation agents. researchgate.net This means they predominantly shorten the transverse relaxation times (T2 and T2*) of water protons, leading to a signal decrease (negative contrast) in T2-weighted MR images. mdpi.comresearchgate.net The standard Dy-DTPA complex exhibits a relatively modest transverse relaxivity (r2). However, modifications to the complex, such as forming derivatives or incorporating it into larger structures, can dramatically increase this value. For instance, while the r2 of Dy-DTPA is reported to be 0.8 s⁻¹mM⁻¹, certain DTPA-bisamide derivatives can achieve significantly higher relaxivities. umons.ac.be

While known as a T2 agent, the T1 relaxivity of dysprosium complexes is also studied. Research on DyDTPA-labeled starch particles (DyDTPA-SP) showed measurable T1 relaxivities that were found to be higher than those of a similar derivative, dysprosium diethylenetriamine (B155796) pentaacetate-bis(methylamide) (DyDTPA-BMA). nih.gov

| Compound | Transverse Relaxivity (r2) [s⁻¹mM⁻¹] | Magnetic Field | Temperature | Reference |

|---|---|---|---|---|

| Dy-DTPA | 0.8 | 500 MHz | 310 K | umons.ac.be |

| Dy-DTPA-BEthA | 27.4 | 500 MHz | 310 K | umons.ac.be |

| Dy-DTPA-BC12PheA (in micelles) | 36.0 | 500 MHz | 310 K | umons.ac.be |

The relaxivity of dysprosium complexes shows a strong dependence on the strength of the applied magnetic field, and this dependence can differ for T1 and T2. For T1 relaxivity, studies on DyDTPA-labeled starch particles have shown that r1 values tend to decrease as the magnetic field strength increases. nih.gov Conversely, the transverse relaxivity (r2) of Dy-DTPA derivatives has been observed to increase with increasing magnetic field strength (or proton Larmor frequency). researchgate.netumons.ac.be This behavior makes dysprosium-based agents particularly promising for high-field MRI applications, where the efficiency of many T1 agents decreases. umons.ac.bersc.org At ultra-low temperatures (4 K), the T1 of a Dy-DTPA solution was found to be linearly dependent on the polarization field strength. nottingham.ac.uk

Temperature is another critical parameter that influences the molecular dynamics governing relaxation. For dysprosium oxide nanoparticles, the transverse relaxivity (r2) has been shown to decrease as the temperature increases, while the longitudinal relaxivity (r1) remained almost independent of temperature. researchgate.net In studies of other paramagnetic agents, a general trend observed is that lower temperatures induce higher relaxivity. utwente.nl For some gadolinium complexes, an increase in relaxivity with decreasing temperature is indicative of a fast water-exchange regime, a principle that can also be relevant to dysprosium systems. osti.gov Research on Dy-DTPA in a water-glycerol mixture at low temperatures has been conducted to map out the T1 minima under various conditions. nottingham.ac.uk

Confining or attaching Dy-DTPA to larger molecular assemblies or into microcompartments is a highly effective strategy for boosting its relaxation efficacy. This approach works primarily by slowing down the molecular tumbling of the complex. rsc.org

Micelles: Assembling amphiphilic Dy-DTPA derivatives into micelles has been shown to increase the transverse relaxivity (r2) per Dy(III) ion to as high as 36.0 s⁻¹mM⁻¹, a dramatic enhancement compared to the 0.8 s⁻¹mM⁻¹ of free Dy-DTPA. umons.ac.be

Starch Particles: When Dy-DTPA is covalently attached to starch particles (DyDTPA-SP), the resulting T1 relaxivities are higher than those of small-molecule derivatives like DyDTPA-BMA. nih.gov The study concluded that for DyDTPA-SP, the starch matrix provided an additional diamagnetic contribution that resulted in these higher relaxivities. nih.gov

This strategy of compartmentalization increases sensitivity by accumulating the contrast agent into a small volume and enhancing relaxivity by increasing the rotational correlation time. umons.ac.bersc.org

Temperature Effects on Relaxivity Profiles

Influence of Molecular Tumbling and Rotational Correlation Times on Relaxivity

The rotational correlation time (τR), which describes the time it takes for a molecule to rotate by one radian, is a paramount factor in determining relaxivity. rsc.orgradiologykey.com For small molecules like Dy-DTPA in solution, molecular tumbling is very fast, resulting in a short τR (on the order of 0.1 ns). rsc.orgnycu.edu.tw This rapid motion is inefficient for relaxation.

The theory of paramagnetic relaxation predicts that increasing τR (i.e., slowing the molecular tumbling) can lead to a dramatic increase in relaxivity. rsc.orgradiologykey.com This is precisely the mechanism exploited by microcompartmentalization. By attaching the Dy-DTPA chelate to a large, slowly tumbling macromolecule (like a starch particle) or incorporating it into a supramolecular assembly (like a micelle), the effective rotational correlation time is significantly lengthened. umons.ac.benih.gov This slower tumbling makes the fluctuating magnetic fields generated by the dysprosium ion more effective at relaxing the surrounding water protons, leading to the observed enhancements in both T1 and, particularly, T2 relaxivity. umons.ac.benih.govrsc.org Studies on dimeric gadolinium complexes have confirmed that an increase in molecular weight leads to a longer rotational correlation time and consequently higher proton relaxivity compared to monomeric complexes like [Gd(DTPA)(H2O)]²⁻. nycu.edu.tw

V. Theoretical and Computational Studies of Dysprosium Dtpa Systems

Density Functional Theory (DFT) Applications to Dysprosium DTPA

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying lanthanide complexes, providing a balance between accuracy and computational cost. researchgate.netnumberanalytics.com It is employed to elucidate the electronic structure and predict various properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net

Studies on related lanthanide-DTPA complexes, such as those of Europium(III) and Gadolinium(III), have shown that the bonding is primarily electrostatic, a characteristic feature of lanthanide complexes. researchgate.netacs.org However, DFT can also quantify the degree of covalent contribution to the metal-ligand bonds. For instance, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate the interactions between the donor atoms of the DTPA ligand (three nitrogens and five carboxylate oxygens) and the Dy³⁺ ion. inl.govresearchgate.net

The complex electronic structure of lanthanides, with their open f-shells, presents a significant challenge for theoretical methods. wiley.comgoogle.com Advanced DFT approaches, sometimes coupled with relativistic effects, are necessary for an accurate description. wiley.comresearchgate.net Theoretical studies on various dysprosium complexes have successfully employed DFT to analyze their electronic structures and magnetic properties. analis.com.my For example, in studies of other Dy(III) complexes, DFT has been used to understand how the ligand field affects the 4f orbitals, which in turn governs the magnetic anisotropy of the complex. analis.com.my While specific DFT studies detailing the complete electronic structure of Dy-DTPA are not extensively published, the principles derived from other lanthanide-DTPA and dysprosium complexes provide a robust framework for its understanding. researchgate.netacs.orgnih.gov The primary interaction is the electrostatic attraction between the hard Dy³⁺ cation and the hard oxygen and nitrogen donor atoms of the DTPA ligand. nih.gov

Table 1: Key Electronic Properties of Dy(III) Relevant to Complexation

| Property | Value/Description | Source |

|---|---|---|

| Atomic Number | 66 | acs.org |

| Electronic Configuration | [Xe]4f⁹ | acs.org |

| Primary Oxidation State | +3 | asccollegekolhar.in |

| Valence Electrons | 3 | acs.org |

| Electronegativity (Pauling Scale) | 1.22 | acs.org |

| Character | Hard Lewis Acid | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption and emission spectra. researchgate.netosti.gov By calculating the energies of electronic transitions, TD-DFT can simulate the UV-Vis spectrum of a complex like [Dy(DTPA)]²⁻. researchgate.net This allows for the assignment of experimental spectral bands to specific electronic transitions, such as f-f transitions or ligand-to-metal charge transfer (LMCT) bands.

For dysprosium(III) complexes, the characteristic luminescence arises from f-f transitions. acs.orgcuni.cz The most prominent emission is typically from the ⁴F₉/₂ excited state to various levels of the ⁶Hⱼ ground state manifold. acs.orgcuni.cz While experimental studies have detailed the photophysical properties of Dy(III) in various environments, acs.orgcuni.cz TD-DFT calculations can provide a theoretical basis for these observations. For instance, computational studies on other luminescent complexes have shown that TD-DFT can predict emission wavelengths and help understand how the ligand structure modulates these properties. osti.govresearchgate.net

Table 2: Typical Electronic Transitions in Dysprosium(III) Complexes

| Transition | Approximate Wavelength Range (nm) | Type | Source |

|---|---|---|---|

| ⁴F₉/₂ → ⁶H₁₅/₂ | ~480 | Emission | researchgate.net |

| ⁴F₉/₂ → ⁶H₁₃/₂ | ~575 | Emission | researchgate.net |

| ⁶H₁₅/₂ → Various excited states | UV and Visible | Absorption | acs.org |

Electronic Structure Elucidation

Molecular Dynamics Simulations of Dysprosium DTPA in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. analis.com.myresearchgate.netucl.ac.uk For the [Dy(DTPA)]²⁻ complex in an aqueous environment, MD simulations provide insights into its dynamic behavior, including its interaction with water molecules, conformational changes, and the stability of the coordination sphere. analis.com.myresearchgate.net

MD simulations of lanthanide-DTPA complexes, particularly Gd-DTPA, have been conducted to understand their properties as MRI contrast agents. taylorfrancis.com These simulations model the complex surrounded by a large number of water molecules, and the trajectories of all atoms are calculated over a period of nanoseconds. analis.com.myresearchgate.net From these trajectories, important structural and dynamic information can be extracted.

One key output of MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding a particle at a certain distance from a reference particle. analis.com.mywikibooks.orgresearchgate.net For [Dy(DTPA)]²⁻ in water, the Dy-O(water) RDF would reveal the structure of the hydration shells around the complex. It can show the average distance of the coordinated water molecule(s) and the organization of the second hydration sphere. researchgate.net Studies on lanthanide aqua ions have used MD to determine coordination numbers and ion-water distances. researchgate.net

MD simulations also elucidate the dynamics of water exchange, a critical parameter for some applications of lanthanide complexes. researchgate.net While the [Dy(DTPA)]²⁻ complex is generally stable, the dynamics of any coordinated water molecules and the flexibility of the DTPA ligand itself can be explored. Simulations have shown that the DTPA ligand can undergo conformational changes, and these dynamics can be influenced by the central metal ion. osti.gov For example, a study on DTPA interactions with other ions showed that the molecule aggregates and its conformation changes over a 1000 ps simulation time. nih.gov

Table 3: Parameters Often Investigated in MD Simulations of Ln-DTPA

| Parameter | Description | Significance | Source |

|---|---|---|---|

| Radial Distribution Function (RDF) | Probability of finding a water molecule at a distance r from the Dy³⁺ ion. | Defines the structure of hydration shells. | analis.com.mywikibooks.orgnih.gov |

| Coordination Number | The number of donor atoms directly bonded to the metal ion. | Determines the geometry and stability of the complex. | nih.gov |

| Residence Time (τ) | The average time a water molecule spends in the first coordination sphere. | Characterizes the lability of the complex. | researchgate.net |

| Diffusion Coefficient | The rate at which the complex moves through the solution. | Provides information on the hydrodynamic properties. | ucl.ac.ukrsc.org |

Computational Prediction of Coordination Geometries and Energetics

Computational methods are crucial for predicting the most stable three-dimensional structure (coordination geometry) of the [Dy(DTPA)]²⁻ complex and the energetics associated with its formation. acs.orginl.govnih.gov DFT is a primary tool for these predictions, allowing for geometry optimization to find the lowest energy conformation of the complex. numberanalytics.comnumberanalytics.com

For lanthanide complexes, coordination numbers are typically high, often 8 or 9. nih.gov The DTPA ligand, being potentially octadentate, can wrap around the Dy³⁺ ion, with a water molecule often completing the coordination sphere to achieve a nine-coordinate geometry. acs.orgnih.govwikipedia.org Computational studies on Eu-DTPA and Am-DTPA have suggested that DTPA is octadentate in these complexes, with one water molecule also coordinated to the metal ion. acs.orginl.gov The geometry of these nine-coordinate complexes is often described as a capped square antiprism. inl.gov

DFT calculations can also determine the relative energies of different possible isomers or conformers of the [Dy(DTPA)]²⁻ complex. researchgate.net For example, different protonation states of the DTPA ligand can be modeled to understand their effect on the complex's stability and structure. researchgate.net Studies on actinide-DTPA complexes have used DFT to find the lowest energy structures, considering different protonation sites and the number of coordinated water molecules. researchgate.net

The energetics of complex formation, such as the binding energy, can also be calculated. numberanalytics.com This provides a theoretical measure of the stability of the complex. Computational studies have been used to predict selectivity trends for ligands with different lanthanides, which is directly related to the energetics of complexation. osti.gov

Table 4: Common Coordination Geometries for Nine-Coordinate Lanthanide Complexes

| Geometry | Description | Relevance to [Dy(DTPA)]²⁻ | Source |

|---|---|---|---|

| Capped Square Antiprism (CSAP) | An eight-vertex square antiprism with one additional ligand capping one of the square faces. | A commonly predicted geometry for Ln-DTPA complexes. | inl.gov |

| Muffin | A distorted nine-coordinate geometry. | Observed in crystallographic studies of Am-DTPA. | inl.gov |

| Tricapped Trigonal Prism (TTP) | A six-vertex trigonal prism with three additional ligands capping the rectangular faces. | A common geometry for nine-coordinate aqua ions. | faccts.de |

Advanced Computational Methodologies for Analyzing Lanthanide Complex Interactions

Due to the complex electronic structure of lanthanides, more advanced computational methods are often required for high-accuracy predictions, especially for properties like magnetism and luminescence. wiley.comresearchgate.netgoogle.com These methods go beyond standard DFT to include a more rigorous treatment of electron correlation and relativistic effects.

One such method is the Complete Active Space Self-Consistent Field (CASSCF) approach, followed by second-order perturbation theory (CASPT2 or NEVPT2). mpg.deru.nluni-stuttgart.de This multi-configurational approach is well-suited for systems with nearly degenerate electronic states, which is common for f-block elements. wiley.comresearchgate.netmpg.de CASSCF/NEVPT2 calculations can provide a very accurate description of the electronic energy levels and are used to study the magnetic properties and excited states of dysprosium complexes. ru.nl

Another advanced approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.net In QM/MM, the central part of the system (e.g., the Dy³⁺ ion and the DTPA ligand) is treated with a high-level quantum mechanical method, while the surrounding solvent is treated with a more computationally efficient molecular mechanics force field. This allows for the study of large, solvated systems while maintaining accuracy in the region of interest. researchgate.net

Furthermore, ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations for the forces between atoms at each time step. researchgate.net This method is computationally very demanding but provides a highly accurate description of the dynamics and reactivity of the system, without the need for pre-parameterized force fields. researchgate.net Such advanced methods are essential for pushing the boundaries of our understanding of complex systems like Dysprosium DTPA. wiley.comresearchgate.netnumberanalytics.comgoogle.com

Vi. Advanced Analytical and Spectroscopic Characterization Techniques for Dysprosium Dtpa

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dysprosium DTPA Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for probing the structural and dynamic properties of Dysprosium DTPA in solution. The paramagnetic nature of the Dy(III) ion significantly influences the NMR parameters of surrounding nuclei, providing a wealth of information.

Proton NMR Spectroscopy in Structural and Dynamics Studies

Proton (¹H) NMR spectroscopy is instrumental in defining the structure and solution dynamics of Dysprosium DTPA. The paramagnetic dysprosium ion induces large shifts in the resonance frequencies of nearby protons, known as lanthanide-induced shifts (LIS). These shifts are sensitive to the geometric arrangement of the protons relative to the metal ion. acs.org Analysis of these shifts, often in conjunction with relaxation rate measurements, allows for the determination of the three-dimensional structure of the complex in solution. acs.org

Variable-temperature ¹H NMR studies reveal the dynamic processes occurring within the complex. capes.gov.br For instance, in cyclic DTPA derivatives complexed with lanthanide ions, ¹H and ¹³C NMR data have shown the presence of interconverting isomers in solution. capes.gov.br These studies can distinguish between rapid exchange processes that occur without ligand decoordination and slower processes that necessitate it. capes.gov.br The analysis of line-width broadening in the ¹H NMR spectra as a function of temperature provides quantitative data on the rates of these dynamic exchanges. acs.org

Oxygen-17 NMR Studies of Water Exchange Rates

Oxygen-17 (¹⁷O) NMR spectroscopy is a crucial technique for directly probing the hydration state and water exchange kinetics of the Dysprosium DTPA complex. The number of water molecules directly coordinated to the dysprosium ion, known as the hydration number (q), can be determined by measuring the ¹⁷O NMR chemical shift of water induced by the paramagnetic complex. nycu.edu.tw Studies on Dy(III) complexes with DTPA derivatives have confirmed the presence of inner-sphere water molecules. capes.gov.brnycu.edu.tw

Furthermore, variable-temperature and variable-pressure ¹⁷O NMR studies provide detailed insights into the kinetics and mechanism of water exchange between the coordination sphere of the dysprosium ion and the bulk solvent. researchgate.net This exchange rate is a critical parameter influencing the efficacy of related gadolinium-based contrast agents in magnetic resonance imaging (MRI). For the analogous [Gd(DTPA)(H₂O)]²⁻ complex, the water exchange rate constant (kex²⁹⁸) has been determined to be (4.1 ± 0.3) × 10⁶ s⁻¹. researchgate.net Such studies have also revealed a dissociative mechanism for the water exchange process. researchgate.netresearchgate.net

Sodium-23 NMR Shift Studies

Sodium-23 (²³Na) NMR spectroscopy, in the presence of Dysprosium DTPA, serves as a method to distinguish between intracellular and extracellular sodium ions in biological systems. jci.org Dysprosium DTPA acts as a paramagnetic shift reagent, inducing a chemical shift in the ²³Na NMR signal of the extracellular sodium ions. nih.gov This allows for the separate observation of signals from the intra- and extracellular compartments.

Research has shown that Dy(DTPA) can effectively induce these shifts. nih.govnih.gov For example, a derivative, Dy(DTPA-amide-dextran), was found to induce a 25% larger ²³Na NMR shift compared to Dy(DTPA) itself. nih.gov These shifts were also observed to be unaffected by the presence of calcium ions. nih.gov This technique holds promise for monitoring sodium concentrations and fluxes in biological models. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy of Dysprosium(III) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it highly suitable for studying paramagnetic centers like the Dy(III) ion in Dysprosium DTPA. wisc.eduwikipedia.org Dy(III) is a Kramers ion, meaning it has an odd number of unpaired electrons, which ensures that at least one EPR transition will be allowed, regardless of the symmetry of its environment. nih.gov

EPR spectroscopy provides information about the electronic structure and the local coordination environment of the dysprosium ion. wikipedia.org The EPR spectra of lanthanide ions, other than Gd(III), are typically observable only at very low temperatures, usually in the liquid helium range, due to very fast spin relaxation. nih.gov The analysis of the EPR spectrum can yield parameters such as the g-factor and hyperfine coupling constants, which are sensitive to the ligand field around the Dy(III) ion. nih.gov Multifrequency EPR, in combination with other techniques, can offer a more complete understanding of the electronic properties of the complex. researcher.life This technique is fundamental to understanding the reactivity and magnetic properties of the Dysprosium DTPA complex. srce.hr

UV-Visible and Infrared (IR) Spectroscopic Probes of Dysprosium DTPA Coordination

UV-Visible and Infrared (IR) spectroscopy are valuable tools for confirming the coordination of the DTPA ligand to the dysprosium ion and for characterizing the resulting complex.

In the UV-Visible absorption spectra of Dysprosium DTPA complexes, the sharp, narrow bands characteristic of the f-f electronic transitions of the Dy(III) ion are observed. researchgate.net For instance, transitions from the ⁶H₁₅/₂ ground state to various excited states such as ⁶P₇/₂, ⁶P₅/₂, ⁴I₁₃/₂, ⁴G₁₁/₂, and ⁴I₁₅/₂ can be identified. researchgate.net The position and intensity of these bands can be influenced by the coordination environment. In some Dy-DTPA derivatives, ligand-centered π-π* transitions are also observed at higher energies. umons.ac.be For example, Dy-DTPA-BTolA shows an absorption maximum at 245 nm, while Dy-DTPA-BCoumA exhibits a maximum at 245 nm with a shoulder at 275 nm and another band at 323 nm. umons.ac.be

Infrared (IR) spectroscopy provides direct evidence of the coordination of the carboxylate groups of the DTPA ligand to the dysprosium ion. Upon complexation, the characteristic stretching frequency of the carboxylic acid C=O bond shifts to lower wavenumbers. umons.ac.be This shift indicates the coordination of the acetate (B1210297) oxygen atoms to the lanthanide ion. umons.ac.be This technique is routinely used to confirm the formation of the complex. umons.ac.begrafiati.com

Mass Spectrometry (MS) Techniques for Dysprosium DTPA Complex Verification

Mass spectrometry (MS) is an essential technique for the verification of the formation and determination of the molecular weight of the Dysprosium DTPA complex. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing coordination complexes in solution. uvic.ca

X-ray Diffraction Studies on Dysprosium DTPA Crystalline Forms

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. In the context of dysprosium DTPA, XRD studies are crucial for understanding the three-dimensional arrangement of the complex, which underpins its chemical and physical properties. While crystallographic data for isolated dysprosium DTPA is not extensively detailed in public literature, studies on derivatives have demonstrated the ability of this chelate to form ordered crystalline structures suitable for XRD analysis.

A notable application is in the field of protein crystallography, where lanthanide chelates are used for phasing X-ray diffraction data. nih.gov A thiol-reactive derivative of dysprosium DTPA, specifically diethylenetriaminepentaacetic 3-(2-pyridyldithio)propionyl hydrazide loaded with dysprosium (Dy-DTPA-PDPH), has been successfully used to label proteins. nih.gov In a key study, the phosphate-binding protein (PBP-A197C) was labeled with this dysprosium chelate, and the resulting complex (PBP-A197C-DTPA-Dy) was crystallized. nih.gov

The crystals of the protein-chelate adduct diffracted X-rays, allowing for the collection of high-quality diffraction data. nih.gov The presence of the dysprosium atom, with its strong anomalous scattering properties, was instrumental in solving the phase problem of the protein's diffraction data. The dysprosium site was readily identified in anomalous difference Patterson maps, which led to the generation of high-quality electron-density maps and the successful automated building of the protein model. nih.gov This successful application confirms that the dysprosium DTPA moiety can be incorporated into a larger molecular assembly and maintain a sufficiently ordered conformation within a crystal lattice to be resolved by XRD.

Although these studies focus on a protein-bound derivative, they underscore the capability of the dysprosium DTPA complex to exist in a structured, crystalline form, which is a prerequisite for any detailed single-crystal XRD analysis.

Interactive Table: Research Findings on XRD Analysis of a Dysprosium DTPA Derivative

| Parameter | Finding | Source |

| Compound Studied | PBP-A197C-DTPA-Dy (Phosphate-binding protein labeled with a Dysprosium-DTPA derivative) | nih.gov |

| Analysis Goal | Phasing of protein X-ray diffraction data using the anomalous signal from dysprosium. | nih.gov |

| Crystallization | The labeled protein crystallized under conditions identical to the unlabeled protein. | nih.gov |

| Data Collection | X-ray diffraction data were collected using both an in-house Cu Kα rotating-anode source and a tunable synchrotron source. | nih.gov |

| Anomalous Signal | A large anomalous signal from the dysprosium atom was present in all collected datasets. | nih.gov |

| Structure Solution | The dysprosium site was easily located, enabling successful Single-wavelength Anomalous Dispersion (SAD) phasing and high-quality electron-density map generation. | nih.gov |

Voltammetry Methods for Dysprosium(III) and its Chelates

Voltammetry encompasses a group of electroanalytical methods used to study an analyte by measuring the current as the potential is varied. These techniques are valuable for the quantitative determination and electrochemical characterization of dysprosium(III) ions and their chelated forms, such as dysprosium DTPA. The reduction of free lanthanide ions typically occurs at very negative potentials, which can be problematic for analysis. nih.gov However, the formation of complexes with chelating agents like diethylenetriaminepentaacetic acid (DTPA) can significantly improve the electrochemical response. nih.govresearchgate.net

Differential Pulse Voltammetry (DPV) has been effectively applied for the quantitative detection of dysprosium(III). cbiore.idresearchgate.net Research has focused on optimizing various experimental parameters to enhance the sensitivity and selectivity of the method. In one study using acetonitrile (B52724) as the solvent, a Box-Behnken design was employed to find the optimal conditions for deposition potential, deposition time, and amplitude modulation. cbiore.id Another study utilized a Plackett-Burman design followed by a central composite design to identify the most significant factors affecting the current response, which were found to be the electrolyte solution type and amplitude modulation. researchgate.net

The addition of the DTPA ligand has been shown to generate a more distinct and specific peak current in the voltammogram of lanthanides. researchgate.net This is because the chelate facilitates the electrochemical reaction at the electrode surface. Adsorptive stripping voltammetry (AdSV) is a particularly suitable technique where the Dy-DTPA complex is preconcentrated by adsorption onto the working electrode surface before the potential sweep, significantly lowering detection limits. nih.gov The stable +3 oxidation state of lanthanides like dysprosium makes them ideal candidates for forming stable complexes with chelating agents for such analyses. nih.gov

The electrochemical behavior of dysprosium ions has also been studied in non-aqueous media like molten salts and ionic liquids, revealing that the reduction of Dy(III) to Dy(0) is a reversible, single-stage three-electron process under certain conditions. mdpi.comynu.ac.jp These studies provide fundamental insights into the redox chemistry of dysprosium, which is essential for developing robust voltammetric methods.

Interactive Table: Optimized Parameters for Differential Pulse Voltammetry of Dysprosium(III)

| Parameter | Study 1 | Study 2 | Source |

| Voltammetric Technique | Differential Pulse Voltammetry (DPV) | Differential Pulse Voltammetry (DPV) | cbiore.idresearchgate.net |

| Solvent/Electrolyte | Acetonitrile / Not specified | Aqueous / 0.1046 M Ammonium chloride | cbiore.idresearchgate.net |

| Deposition Potential | -1.0 V | -3.5 V | cbiore.idresearchgate.net |

| Deposition Time | 83.64 s | 60 s | cbiore.idresearchgate.net |

| Amplitude Modulation | 0.0929 V | 0.1082 V | cbiore.idresearchgate.net |

| Detection Limit (LOD) | 0.6462 mg/L | 1.4322 mg/L | cbiore.idresearchgate.net |

| Quantitation Limit (LOQ) | 2.1419 mg/L | 4.7741 mg/L | cbiore.idresearchgate.net |

| Recovery | 93.62% | 91.58% | cbiore.idresearchgate.net |

| Precision (RSD) | 99.97% | 99.80% | cbiore.idresearchgate.net |

Vii. Preclinical and in Vitro Research Applications Mechanistic and Methodological Focus

Dysprosium DTPA as a T2-Weighted Contrast Agent in Preclinical Imaging Models

Dysprosium-based contrast agents, including Dy-DTPA and its derivatives like Dy-DTPA-BMA, function as negative contrast agents, primarily affecting the T2 relaxation time of water protons. tandfonline.comresearchgate.net This results in a decrease in signal intensity on T2-weighted and T2*-weighted MR images, making tissues appear darker. tandfonline.comresearchgate.net This characteristic is particularly advantageous at high magnetic field strengths. researchgate.net

Mechanisms of Contrast Enhancement in Animal Models

The contrast enhancement mechanism of Dy-DTPA in animal models is rooted in its distribution and its effect on magnetic susceptibility. mednexus.org Because of its high magnetic moment, Dy-DTPA induces significant local magnetic field gradients when it is distributed heterogeneously within a tissue. researchgate.netmednexus.org In healthy tissues with intact cell membranes, intravenously administered Dy-DTPA is confined to the extracellular space. mednexus.orgcapes.gov.br This microscopic, inhomogeneous distribution creates susceptibility differences between the intra- and extracellular compartments, causing diffusing water protons to rapidly lose phase coherence. tandfonline.commednexus.org This dephasing of water molecules leads to a reduction in the T2 and T2* relaxation times, resulting in a decreased signal intensity on T2- and T2*-weighted images. tandfonline.commednexus.org

Conversely, in tissues with compromised cell membrane integrity, such as in areas of myocardial infarction or necrotic tumor tissue, Dy-DTPA can enter the intracellular space. mednexus.orgcapes.gov.br This leads to a more homogeneous distribution of the agent throughout the tissue, which in turn reduces the magnetic susceptibility effects. mednexus.orgcapes.gov.br As a result, the potency of Dy-DTPA to decrease signal intensity is diminished in these compromised regions, causing them to appear relatively brighter (higher signal intensity) compared to the surrounding healthy tissue where the signal is profoundly attenuated. tandfonline.comcapes.gov.br This differential effect allows for the delineation of viable versus non-viable tissue. mednexus.orgcapes.gov.br For instance, in a study on reperfused myocardial infarction in rats, the infarcted myocardium maintained its signal on T2-weighted images after Dy-DTPA administration, while the signal of normal myocardium was significantly attenuated. capes.gov.br This finding was consistent with the loss of cell membrane integrity, which was confirmed by chemical measurements showing a higher concentration of dysprosium in the infarcted tissue. capes.gov.br

Application in Perfusion Imaging Principles and Susceptibility-Based Contrast

Dy-DTPA and its derivatives are utilized in dynamic susceptibility contrast (DSC) MRI to assess tissue perfusion. nih.govnih.gov DSC-MRI tracks the first pass of a bolus of a paramagnetic contrast agent through the vasculature to derive hemodynamic parameters. radiologykey.com The large magnetic moment of dysprosium makes its chelates effective susceptibility contrast agents for this purpose. researchgate.net

During the first pass of an intravenously injected bolus of Dy-DTPA-BMA, the transiently high concentration of the agent in the microvasculature creates significant magnetic susceptibility gradients. researchgate.netnih.gov This leads to a temporary, sharp decrease in the MR signal intensity in well-perfused tissues. researchgate.netnih.gov By dynamically acquiring images during this transit, signal intensity-time curves can be generated. nih.gov From these curves, and by applying tracer kinetic models, quantitative or semi-quantitative perfusion parameters such as cerebral blood volume (CBV), cerebral blood flow (CBF), and mean transit time (MTT) can be calculated. radiologykey.comresearchgate.net

In animal models of cerebral ischemia, Dy-DTPA-BMA has been shown to be effective in characterizing perfusion deficits. researchgate.netnih.gov Normally perfused brain regions exhibit a dose-dependent signal loss shortly after contrast administration, whereas ischemic regions, with reduced or delayed blood flow, appear relatively hyperintense (less signal loss). researchgate.netnih.gov A comparative study in a rat stroke model found that Dy-DTPA-BMA was as efficacious as superparamagnetic iron oxide particles in diagnosing perfusion deficits, with both agents producing similar first-passage profiles in areas of severe and moderate ischemia. nih.gov

Characterization of Tissue Heterogeneity in Preclinical Models

The ability of Dy-DTPA to differentiate between tissues based on cell membrane integrity makes it a valuable tool for characterizing tissue heterogeneity, particularly in preclinical tumor models. tandfonline.comnih.gov Tumors are often heterogeneous, containing regions of viable, well-perfused tissue, as well as areas of necrosis and edema. tandfonline.com

In a study using a human colon carcinoma xenograft model in rats, Dy-DTPA-BMA-enhanced MRI was evaluated for its ability to distinguish between intact and necrotic tumor tissue. tandfonline.comnih.gov Before contrast administration, it was difficult to differentiate non-liquefied necrosis from intact tumor tissue. tandfonline.com However, following the injection of Dy-DTPA-BMA, the signal intensity in the T2- and T2*-weighted images of the intact tumor tissue decreased substantially. tandfonline.comnih.gov This signal reduction allowed for a sharp delineation of the viable tumor regions, which corresponded well with gross histological sections. tandfonline.comnih.gov The necrotic areas, where the agent could distribute more homogeneously, did not show the same degree of signal loss, thus facilitating their differentiation from the viable tumor mass. tandfonline.com This characterization of tumor tissue is crucial for applications such as therapy planning and monitoring in preclinical research. tandfonline.com

Investigation of Dysprosium DTPA in Bimodal Imaging Research Systems

To overcome the limitations of single imaging modalities, research has explored the development of bimodal imaging probes that combine the high sensitivity of optical imaging with the excellent spatial resolution of MRI. umons.ac.be Dysprosium(III) complexes, including those with DTPA-bisamide derivatives, have been investigated for this purpose due to their interesting magnetic and optical properties. umons.ac.benih.gov

These bimodal probes are typically designed by attaching a fluorescent dye to a paramagnetic chelate like Dy-DTPA. umons.ac.be For example, a series of Dy(III) complexes were synthesized using DTPA-bisamide derivatives functionalized with various chromophores such as coumarin (B35378) and naphthalene. umons.ac.benih.gov Upon excitation of the ligand, these complexes exhibit the characteristic luminescence of the Dy(III) ion. nih.gov

Simultaneously, these complexes retain their function as T2 contrast agents for MRI. The transverse relaxivity (r2), which is a measure of the agent's efficiency in shortening the T2 relaxation time, can be significantly higher for these modified complexes compared to the basic Dy-DTPA. nih.gov For instance, the r2 relaxivity for a Dy-DTPA-BC12PheA assembly in a micelle was found to be 36.0 s⁻¹mM⁻¹ (at 500 MHz and 310 K), a substantial increase from the 0.8 s⁻¹mM⁻¹ of standard Dy-DTPA. nih.gov This enhancement is attributed to the high magnetic moment of dysprosium, the coordination of water molecules with slow exchange kinetics, and longer rotational correlation times achieved by incorporating the complexes into larger structures like micelles. nih.gov The development of such probes, where a single lanthanide compound provides both optical and magnetic resonance signals, opens avenues for more comprehensive preclinical imaging studies. nih.govnih.gov

In Vitro Studies of Dysprosium DTPA Interactions with Biological Components

Understanding the interactions of contrast agents with biological molecules is fundamental for interpreting imaging results and for the design of new probes. In vitro studies provide a controlled environment to investigate these interactions at a molecular level.

Ligand-Protein Binding Interactions in Model Systems

The interaction of lanthanide chelates with proteins, particularly human serum albumin (HSA), is a key area of research. researchgate.net While much of this research has focused on gadolinium-based agents to create blood-pool contrast agents, the principles apply to dysprosium chelates as well. researchgate.netrsna.org Covalently binding a chelate like DTPA to a protein such as albumin alters the rotational correlation time of the complex, which can influence its relaxivity. rsna.org